molecular formula C10H9Cl2FO B14048573 1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14048573
M. Wt: 235.08 g/mol
InChI Key: CFRRDQPGNXAMBN-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2FO. This compound is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-(fluoromethyl)benzene with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated ketones such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

1-chloro-1-[3-chloro-2-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)7-3-2-4-9(11)8(7)5-13/h2-4,10H,5H2,1H3

InChI Key

CFRRDQPGNXAMBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)CF)Cl

Origin of Product

United States

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